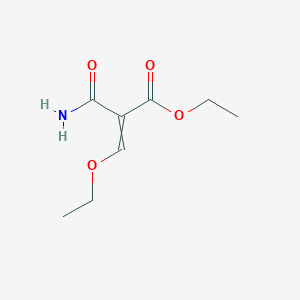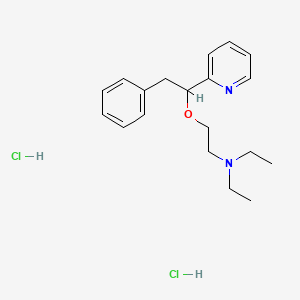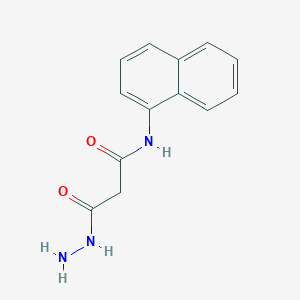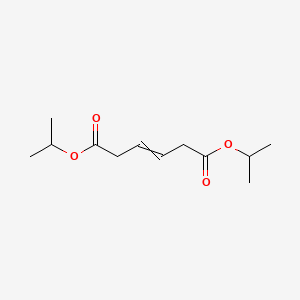
Dipropan-2-yl hex-3-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl hex-3-enedioate is an organic compound with the molecular formula C10H16O4. It is an ester derived from hex-3-enedioic acid and propan-2-ol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dipropan-2-yl hex-3-enedioate can be synthesized through esterification of hex-3-enedioic acid with propan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where hex-3-enedioic acid and propan-2-ol are fed into a reactor with a catalyst. The product is then purified through distillation to obtain the desired ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Hex-3-enedioic acid.
Reduction: Hex-3-enediol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipropan-2-yl hex-3-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.
Mecanismo De Acción
The mechanism of action of dipropan-2-yl hex-3-enedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release hex-3-enedioic acid and propan-2-ol, which can then participate in further biochemical pathways. The ester group can also interact with enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Dipropan-2-yl but-2-enedioate: Similar ester structure but with a shorter carbon chain.
Dipropan-2-yl hexanedioate: Similar structure but without the double bond in the carbon chain.
Uniqueness: Dipropan-2-yl hex-3-enedioate is unique due to the presence of the double bond in its carbon chain, which imparts different chemical reactivity and properties compared to its saturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
90157-48-5 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
dipropan-2-yl hex-3-enedioate |
InChI |
InChI=1S/C12H20O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Clave InChI |
CFOBFZPRLQAIFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CC=CCC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


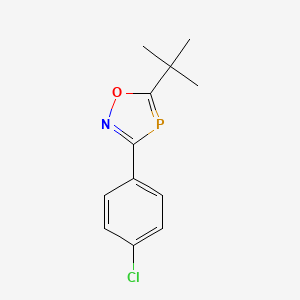
![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
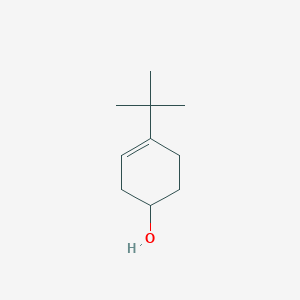
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)
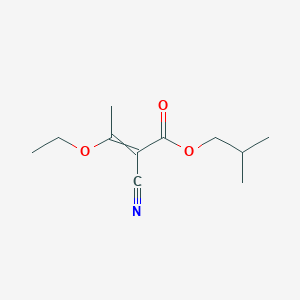
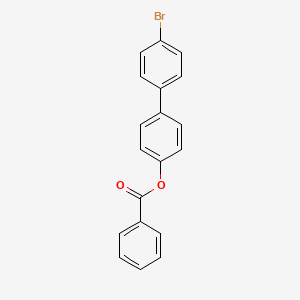
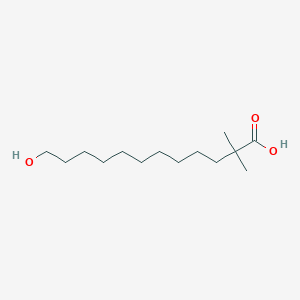
![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
